molecular formula C12H16O B13547952 2-Mesitylpropanal

2-Mesitylpropanal

Cat. No.: B13547952
M. Wt: 176.25 g/mol
InChI Key: XVHRMXVOEASTFV-UHFFFAOYSA-N
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Description

2-Mesitylpropanal is an organic compound belonging to the aldehyde family. It is characterized by the presence of a mesityl group attached to a propanal backbone. This compound is known for its distinct chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mesitylpropanal can be synthesized through several methods, including:

    Aldol Condensation: This method involves the reaction of mesityl oxide with formaldehyde under basic conditions to form this compound.

    Grignard Reaction: Another approach is the reaction of mesityl magnesium bromide with propanal, followed by hydrolysis to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the aldol condensation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Mesitylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-Mesitylpropanoic acid.

    Reduction: 2-Mesitylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Mesitylpropanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Mesitylpropanal involves its interaction with various molecular targets and pathways:

    Molecular Targets: The aldehyde group in this compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

    Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

    2-Methylpropanal: Similar in structure but lacks the mesityl group, resulting in different chemical properties and reactivity.

    2-Mesitylbutanal: Contains an additional carbon in the backbone, leading to variations in its chemical behavior.

Uniqueness: 2-Mesitylpropanal is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)propanal

InChI

InChI=1S/C12H16O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-7,11H,1-4H3

InChI Key

XVHRMXVOEASTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)C=O)C

Origin of Product

United States

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